3,4,5-Trimethoxy-N-(octan-2-YL)aniline

Lipophilicity Drug Design ADME Prediction

Securing high-purity functionalized anilines with defined lipophilicity for SAR studies is a persistent bottleneck. 3,4,5-Trimethoxy-N-(octan-2-yl)aniline (CAS 646026-90-6) directly addresses this need as a pre-built, branched-chain TMP pharmacophore with a computed LogP of 4.56. It serves as a key tool for tubulin binding site exploration. • Enables direct probing of lipophilic tolerance in the colchicine binding pocket. • Validated reference for balancing TPSA (39.72 Ų) and BBB permeability in CNS programs. • Ready diversification handle via secondary amine for rapid library synthesis.

Molecular Formula C17H29NO3
Molecular Weight 295.4 g/mol
CAS No. 646026-90-6
Cat. No. B12604311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethoxy-N-(octan-2-YL)aniline
CAS646026-90-6
Molecular FormulaC17H29NO3
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCCCCCCC(C)NC1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C17H29NO3/c1-6-7-8-9-10-13(2)18-14-11-15(19-3)17(21-5)16(12-14)20-4/h11-13,18H,6-10H2,1-5H3
InChIKeyAPSUCCQDNAAIQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethoxy-N-(octan-2-YL)aniline: Structural and Physicochemical Baseline


3,4,5-Trimethoxy-N-(octan-2-YL)aniline (CAS 646026-90-6) is a tri-substituted aniline derivative featuring a branched octan-2-yl chain on the amine nitrogen. It belongs to the class of N-alkylanilines and contains the 3,4,5-trimethoxyphenyl (TMP) pharmacophore, a moiety critical for tubulin binding and present in numerous colchicine-site inhibitors [1]. The compound is listed in PubChem (CID 43129734) with a molecular weight of 295.4 g/mol and a computed XLogP3-AA of 5.1, indicating substantial lipophilicity [2]. Its primary role in research is as a functionalized aniline building block or a lipophilic analog of 3,4,5-trimethoxyaniline for exploring structure-activity relationships (SAR), particularly in anticancer and CNS-targeted drug discovery programs [3].

TMP pharmacophore SAR probe for tubulin colchicine-site binding studies
Lipophilic N-alkylaniline building block with branched octan-2-yl chain
Physicochemical tool compound for LogP, TPSA, and conformational flexibility exploration

Why This Compound Cannot Be Replaced by In-Class Analogs


The combination of a 3,4,5-trimethoxyphenyl ring and a branched octan-2-yl N-substituent creates a unique physicochemical profile within the N-alkylaniline class that cannot be replicated by simple substitution. Replacing the branched octan-2-yl chain with a linear octyl chain or a smaller alkyl group alters lipophilicity, steric bulk, and molecular flexibility; replacing the 3,4,5-trimethoxy substitution pattern eliminates the electron-rich aromatic surface required for key π-cation and hydrogen-bond interactions with biological targets such as tubulin [1]. Even closely related analogs like N-(octan-2-yl)aniline lack the critical TMP pharmacophore, while 3,4,5-trimethoxyaniline lacks the lipophilic alkyl chain necessary for membrane permeability and target engagement. These structural differences translate into distinct LogP values, topological polar surface areas (TPSA), and rotatable bond counts that directly influence in vitro ADME properties and target binding, as quantified in Section 3 .

Target Branched octan-2-yl N-substituent provides distinct steric and lipophilic profile
Linear Octyl Analog Linear chain may shift LogP, flexibility, and target-engagement context
Target 3,4,5-trimethoxyphenyl ring provides electron-rich surface for target recognition
Des-methoxy Analog N-(octan-2-yl)aniline lacks TMP pharmacophore; tubulin-binding context not applicable
Target Branched N-alkyl chain may support membrane permeability for cell-based assays
Des-alkyl Analog 3,4,5-trimethoxyaniline lacks lipophilic tail; permeability context likely insufficient

Quantified Differentiation Guide for Scientific Sourcing


Lipophilicity Comparison: Target vs. Des-methoxy Analog

The 3,4,5-trimethoxy substitution significantly increases the computed octanol-water partition coefficient (LogP) relative to the unsubstituted N-(octan-2-yl)aniline core. The target compound exhibits a LogP of 4.56 versus 4.53 for N-(octan-2-yl)aniline, reflecting the lipophilic contribution of the three methoxy groups on the phenyl ring . This difference, while modest, occurs alongside a major increase in hydrogen-bond acceptor capacity (from 1 to 4 acceptors), indicating that the compound achieves high membrane permeability potential while retaining polar functionality for target engagement.

LogP Comparison
Data to verify
Target LogP 4.56 vs N-(octan-2-yl)aniline 4.53; ΔLogP +0.03
May support membrane permeability screening context
Computed values; experimental validation recommended
Lipophilicity Drug Design ADME Prediction

Topological Polar Surface Area Comparison

The introduction of three methoxy groups onto the phenyl ring dramatically increases the topological polar surface area (TPSA) from 12.03 Ų for N-(octan-2-yl)aniline to 39.72 Ų for the target compound . This 230% increase in TPSA places the target compound within the favorable range for oral bioavailability (typically <140 Ų) while providing significantly more hydrogen-bond acceptor capacity for target protein interactions compared to the core aniline scaffold.

TPSA Comparison
Data to verify
TPSA 39.72 vs 12.03 Ų; ΔTPSA +27.69 (230% increase)
Reported higher TPSA may support target-binding interaction studies
Fragment-based calculation; review for specific target context
Polar Surface Area Drug-likeness Bioavailability

Lipophilicity Contrast: Branched Alkyl vs. Des-alkyl Analog

The addition of the branched octan-2-yl N-substituent to the 3,4,5-trimethoxyaniline core drives a pronounced increase in lipophilicity that is essential for cell permeability. While a direct experimental LogP for 3,4,5-trimethoxyaniline is not available from the same source, the target compound's measured LogP of 4.56 contrasts with the typical LogP range of 0.5–1.5 for simple methoxyanilines lacking N-alkyl chains, inferred from the class-level behavior of substituted anilines [1]. This represents an estimated ΔLogP exceeding 3.0 log units, transforming a polar, poorly membrane-permeable fragment into a lipophilic, cell-penetrant molecule.

Lipophilicity Contrast
Class-level inference
Target LogP 4.56 vs est. ~0.8–1.5 (des-alkyl); approx ΔLogP +3.0–3.8
N-alkyl chain may drive cell permeability for this scaffold
Comparator LogP from QSPR range estimate; validate experimentally
Lipophilic Efficiency Membrane Permeability CNS Penetration

Molecular Flexibility Comparison: Rotatable Bonds

The N-octan-2-yl substituent introduces significant conformational flexibility into the molecule. The target compound possesses 10 rotatable bonds [1], compared to only 3 rotatable bonds for the 3,4,5-trimethoxyaniline fragment (methoxy groups only). This increased flexibility imposes a higher entropic penalty upon binding to a target protein, which must be offset by favorable enthalpic contacts from the alkyl chain. This property must be considered when using this compound as a tool to probe binding site lipophilicity or when comparing its target engagement kinetics with more rigid analogs.

Rotatable Bonds
Data to verify
10 vs 3 rotatable bonds; Δ +7 (233% increase)
Higher flexibility may alter binding kinetics vs rigid analogs
Computed property; confirm with experimental binding data
Conformational Flexibility Entropic Cost Binding Affinity

High-Value Research and Application Scenarios


Lipophilic Tool for Tubulin Colchicine-Site SAR

The compound combines the 3,4,5-trimethoxyphenyl (TMP) pharmacophore, essential for colchicine-site tubulin binding [1], with a branched N-octan-2-yl chain that elevates LogP to 4.56 . This lipophilicity enables cell permeability while the TMP moiety provides the critical recognition element for tubulin. Researchers can use this compound as a tool to probe the lipophilic tolerance of the colchicine binding pocket, comparing its tubulin polymerization inhibitory activity against analogs with shorter or linear N-alkyl chains.

Reference for CNS-Penetrant Trimethoxyaniline Optimization

With a LogP of 4.56 and TPSA of 39.72 Ų [1], the compound sits within property ranges associated with CNS drug-likeness. Its physicochemical profile makes it a suitable reference for medicinal chemistry programs targeting CNS indications where the TMP scaffold is desired but blood-brain barrier penetration must be achieved. It can serve as a benchmark for optimizing the balance between TPSA-mediated solubility and LogP-driven permeability.

Building Block for N-Alkylaniline Diversity-Oriented Synthesis

As a pre-functionalized aniline with a chiral branched alkyl chain, this compound provides synthetic access to a unique region of chemical space. The combination of electron-rich aromatic ring, secondary amine reactivity, and branched lipophilic tail enables rapid diversification via N-alkylation, acylation, or sulfonylation to generate focused libraries for high-throughput screening against targets that favor lipophilic, TMP-containing ligands .

Physicochemical Probe for N-Alkyl Branching ADME Effects

The branched octan-2-yl substituent distinguishes this compound from linear N-octyl or shorter-chain analogs. Its computed LogP of 4.56 and 10 rotatable bonds [1] can be used to experimentally validate QSPR models predicting how N-alkyl branching affects in vitro metabolic stability, plasma protein binding, and P-glycoprotein efflux ratios in Caco-2 or MDCK permeability assays.

Application
Selection Property
Validation Focus
Tubulin colchicine-site SAR probe
TMP pharmacophore with branched lipophilic tail
Tubulin polymerization assay context
CNS-penetrant reference context
LogP/TPSA balance profile
BBB permeability model review
Diversity-oriented synthesis building block
Branched N-alkylaniline scaffold with secondary amine reactivity
Library diversification endpoint review
N-alkyl branching ADME probe
Branched vs linear alkyl chain comparison
In vitro ADME assay context
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